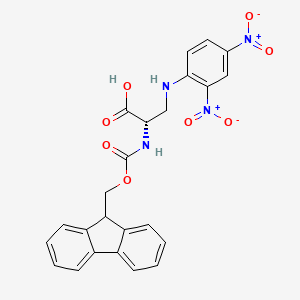

Fmoc-L-Pro(4-Keto)-OH

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Fmoc-L-Pro(4-Keto)-OH is a chemical compound that has gained significant attention in the scientific community due to its wide range of applications in various fields. This compound is a derivative of proline, which is a non-essential amino acid that plays a crucial role in protein synthesis. Fmoc-L-Pro(4-Keto)-OH is a versatile molecule that has been used in the synthesis of peptides, peptidomimetics, and other organic compounds. In

科学的研究の応用

HIV Protease Inhibition : Tran et al. (1997) synthesized N-Fmoc-4-fluoro-L-proline methyl ester for use in peptide synthesis. This compound was used to prepare several fluoropeptides, including Fmoc-Phe-Pro(F)-OMe, analogous to a structural HIV protein segment. However, these fluoropeptides did not display anti-HIV activity (Tran et al., 1997).

Antibacterial and Anti-inflammatory Applications : Schnaider et al. (2019) discussed the utilization of fluorenylmethyloxycarbonyl (Fmoc)-decorated self-assembling building blocks, such as Fmoc-pentafluoro-l-phenylalanine-OH, for antibacterial and anti-inflammatory purposes. These nanoassemblies inhibited bacterial growth and were non-toxic to mammalian cell lines (Schnaider et al., 2019).

Supramolecular Gels for Antimicrobial Activity : Croitoriu et al. (2021) reported on supramolecular hydrogels based on Fmoc-functionalized amino acids, like FMOC-Lys(FMOC)-OH, used in the biomedical field for their biocompatible and biodegradable properties. These hydrogels, when combined with silver mixtures, exhibited enhanced antimicrobial activity (Croitoriu et al., 2021).

HIV-1 Protease Inhibitors : Strom et al. (2015) synthesized a series of fullerene amino acid derived peptides, including Fmoc‐Phe(4‐aza‐C60)‐OH, as potential inhibitors of HIV-1 protease. These amino acids were found to be a good base structure in the design of protease inhibitors (Strom et al., 2015).

Smart Hydrogels for Nanocluster Stabilization : Roy and Banerjee (2011) utilized N-terminally Fmoc protected amino acid, Fmoc-Phe-OH, to create hydrogels that stabilized fluorescent silver nanoclusters. These nanoclusters exhibited unique fluorescent properties and were stable for up to four months (Roy & Banerjee, 2011).

Semisynthetic Insulin Analogs : Žáková et al. (2007) presented the synthesis of Fmoc‐Lys(Pac)‐OH and its use in preparing novel insulin analogs. These analogs demonstrated varying binding affinities to insulin receptors, indicating potential applications in diabetes treatment (Žáková et al., 2007).

Hydrogelation of Fluorinated Derivatives : Ryan et al. (2011) explored the effect of side chain functionalization on the self-assembly and hydrogelation of Fmoc-protected aromatic amino acids derived from phenylalanine. They investigated how different C-terminal modifications influence the properties of the resulting hydrogels (Ryan et al., 2011).

特性

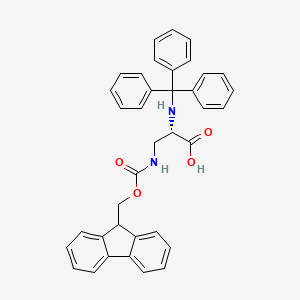

IUPAC Name |

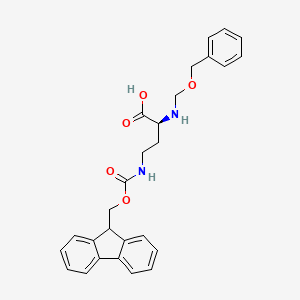

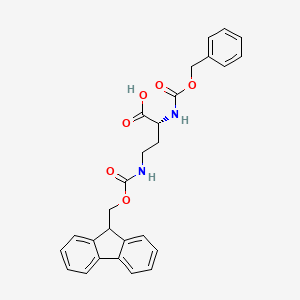

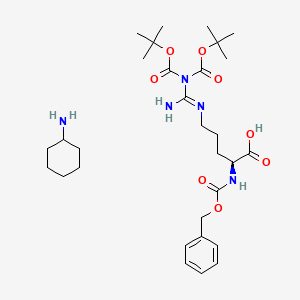

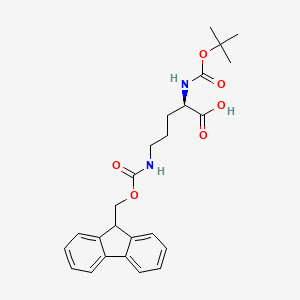

(2S)-1-(9H-fluoren-9-ylmethoxycarbonyl)-4-oxopyrrolidine-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17NO5/c22-12-9-18(19(23)24)21(10-12)20(25)26-11-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,17-18H,9-11H2,(H,23,24)/t18-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDDIUNABQLYFNA-SFHVURJKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N(CC1=O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](N(CC1=O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-L-Pro(4-Keto)-OH | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。